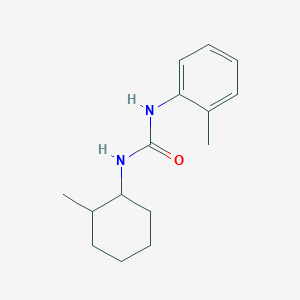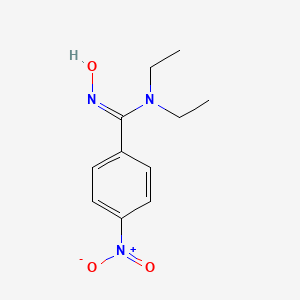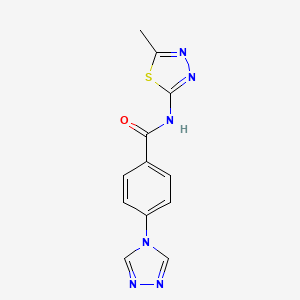![molecular formula C16H19NO5 B5337171 N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine](/img/structure/B5337171.png)
N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]alanine is a chemical compound that has shown potential in scientific research applications. This compound is also known as HPCA (hydroxypropylchromenone alanine) and is a derivative of coumarin. HPCA has been found to have a wide range of biochemical and physiological effects, making it a promising compound for future research.
Mécanisme D'action
The mechanism of action of HPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HPCA has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in cell signaling and inflammation. HPCA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
HPCA has a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. HPCA has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in inflammation and oxidative stress. HPCA has also been shown to induce cell cycle arrest and apoptosis in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HPCA in lab experiments is its wide range of biochemical and physiological effects, which makes it a promising compound for studying various diseases. However, one limitation is that the mechanism of action of HPCA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on HPCA. One area of interest is the development of HPCA derivatives with improved bioavailability and efficacy. Another area of interest is the study of HPCA in combination with other compounds for synergistic effects. Finally, the potential use of HPCA as a therapeutic agent in clinical trials should be explored further.
Méthodes De Synthèse
The synthesis of HPCA involves the condensation of 7-hydroxy-2-oxo-4-propyl-2H-chromene-8-carbaldehyde with L-alanine. The reaction is catalyzed by a base, and the resulting product is purified through column chromatography. The yield of HPCA is typically around 60%.
Applications De Recherche Scientifique
HPCA has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, HPCA has been found to inhibit the growth of tumor cells in vitro and in vivo. In Alzheimer's and Parkinson's disease research, HPCA has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
2-[(7-hydroxy-2-oxo-4-propylchromen-8-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-3-4-10-7-14(19)22-15-11(10)5-6-13(18)12(15)8-17-9(2)16(20)21/h5-7,9,17-18H,3-4,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKOIIDFSEFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5337089.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-chloro-2-fluorophenyl)acetyl]piperazine](/img/structure/B5337097.png)
![6-[3-(benzyloxy)phenyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337105.png)

![3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5337122.png)

![N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5337128.png)
![ethyl 4-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5337136.png)

![4-chloro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5337145.png)
![4-chloro-1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5337150.png)
![N-allyl-7-(1,3-benzodioxol-5-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5337158.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5337163.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-1,3-thiazol-2-ylpentanamide](/img/structure/B5337174.png)
